L-Turicine

Acetylcholinesterase inhibition Neuropharmacology Enzyme surface binding

L-Turicine (CAS 174851-67-3), systematically designated as (2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate, is a naturally occurring amino-acid betaine belonging to the proline derivative class. It is the cis (allohydroxy) diastereomer of the more widely studied trans compound L-betonicine and the enantiomer of D-turicine [(+)-turicine, CAS 515-24-2].

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 174851-67-3
Cat. No. B12771724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Turicine
CAS174851-67-3
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC[N+]1(CC(CC1C(=O)[O-])O)C
InChIInChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1
InChIKeyMUNWAHDYFVYIKH-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Turicine (CAS 174851-67-3) Procurement Guide: Stereochemically Defined cis-Hydroxyproline Betaine for Research Selection


L-Turicine (CAS 174851-67-3), systematically designated as (2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate, is a naturally occurring amino-acid betaine belonging to the proline derivative class [1]. It is the cis (allohydroxy) diastereomer of the more widely studied trans compound L-betonicine and the enantiomer of D-turicine [(+)-turicine, CAS 515-24-2]. L-Turicine exists as a zwitterionic inner salt with a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . It is found in plants including Betonica officinalis and Abies veitchii, and is catalogued in authoritative metabolite databases under UNII 7314HFO2TU [1].

Why L-Turicine Cannot Be Substituted by L-Betonicine, D-Turicine, or Proline Betaine in Research Applications


L-Turicine, L-betonicine, and D-turicine are diastereomers or enantiomers sharing the same molecular formula (C₇H₁₃NO₃) and molecular weight (159.18 g/mol) [1]. Despite this chemical equivalence, their distinct 3D configurations around the pyrrolidine ring produce qualitatively different biological outcomes. L-Turicine bears the (2S,4S) cis configuration; L-betonicine is the (2S,4R) trans isomer; D-turicine is the (2R,4R) enantiomer of L-turicine [2]. These stereochemical differences dictate binding to enzyme surfaces, susceptibility to metabolic epimerization, and physicochemical properties including solubility, melting point, and optical rotation. Procuring an incorrect isomer—particularly the more widely available L-betonicine—introduces a structurally similar but biologically non-equivalent entity into an experimental system, potentially invalidating pharmacological, enzymological, or metabolomic studies.

L-Turicine vs. L-Betonicine and D-Turicine: Quantitative Comparator Evidence for Scientific Selection


Acetylcholinesterase Inhibition: L-Turicine Inactive at 100× the Active Concentration of L-Betonicine

In the foundational structure–activity study by Friess, Patchett, and Witkop (1957), the acetylcholinesterase (AChE) inhibitory activity of L-turicine (II), D-turicine (I), and L-betonicine (III) was compared directly [1]. L-Betonicine (III) produced measurable inhibition of AChE, whereas both L-turicine (II) and D-turicine (I) exhibited no detectable inhibition even at concentrations two orders of magnitude (100-fold) higher than those at which L-betonicine was active [1]. This stereochemically driven all-or-none difference was rationalized by a two-point attachment model requiring simultaneous interaction of the quaternary ammonium and hydroxyl groups with the enzyme surface—a geometry achievable only by the trans (2S,4R) configuration of L-betonicine [1].

Acetylcholinesterase inhibition Neuropharmacology Enzyme surface binding

Melting Point, Optical Rotation, and Solubility: Physicochemical Identity Differentiators for L-Turicine

L-Turicine can be unambiguously distinguished from its stereoisomers by a panel of orthogonal physicochemical measurements [1][2]. L-Turicine (II) melts at 252–254°C and exhibits a specific optical rotation of [α]D20 −39.0° (c 1.0, H₂O) [1]. In contrast, D-turicine melts at 259–260°C with [α]D20 +37.8° (c 1.0, H₂O), while L-betonicine decomposes at 254–256°C with [α]D20 −34.2° (c 1.0, H₂O) [1][2]. Critically, turicine (the D-form) is documented as less soluble in water than betonicine, with the monohydrate form exhibiting a sweet taste and efflorescent prism morphology [2]. These orthogonal parameters—melting point, optical rotation sign and magnitude, and relative aqueous solubility—provide a definitive identity check for incoming material.

Chiral purity Identity confirmation Formulation solubility

Base-Catalyzed Epimerization Kinetics: Handling and Storage Stability of the cis Configuration

Hydroxyproline betaines are susceptible to base-catalyzed epimerization at the C-2 position [1]. The kinetics of this process differ between the cis (turicine) and trans (betonicine) forms. When a 1% solution of turicine (D-form) in 1 N NaOH was monitored polarimetrically, the optical rotation changed from [α]D20 +51.1° (initial) to +29.2° after 3 hours, +20.6° after 5.5 hours, and 0.0° after 22 hours, indicating complete racemization within one day [1]. For betonicine under identical conditions, the rotation shifted from [α]D20 −36.0° (initial) to 0.0° after 18–24 hours [1]. The cis configuration of turicine epimerizes on a comparable timescale to the trans form; the KEGG database annotates the reversible interconversion catalyzed by 4-hydroxyproline-betaine 2-epimerase (EC 5.1.1.22) [2]. While direct data for L-turicine are not reported, the identical cis ring geometry predicts analogous lability.

Stereochemical stability Epimerization Sample handling

Differential Osmotic and Temperature Stress Protection: Betonicine as Heat Protectant, Proline Betaine as Cold Protectant

In a 2014 comparative study of plant-derived compatible solutes in Bacillus subtilis, L-proline betaine (stachydrine) and betonicine were evaluated for salt and temperature stress protection [1]. Betonicine conferred salt stress protection and was specifically effective as a heat stress protectant but failed to protect against cold stress. Conversely, L-proline betaine served as an excellent cold stress protectant but did not provide heat stress protection [1]. L-Proline betaine was a considerably better osmoprotectant than betonicine overall and its import strongly reduced the endogenous L-proline pool under osmotic stress, whereas betonicine supply affected the L-proline pool only modestly [1]. Although L-turicine was not tested in this study, the cis stereochemistry may further modulate this stress-protection profile relative to the trans isomer betonicine.

Osmoprotection Temperature stress Microbial physiology

Quorum Sensing Modulation: Dose-Dependent Stimulatory Effect of Betonicine or Its Isomer at 10⁻³–10⁻⁶ M

Liu et al. (2008) investigated betonicine, floridoside, and isethionic acid from the red alga Ahnfeltiopsis flabelliformis for effects on N-octanoyl-DL-homoserine lactone (OHL)-mediated quorum sensing in Agrobacterium tumefaciens [1]. Betonicine or its isomer (turicine/L-turicine) exhibited a dose-dependent stimulatory effect on the quorum-sensing response, mimicking OHL, at concentrations ranging from 10⁻³ to 10⁻⁶ M [1]. This effect was observed when the compound was tested individually. The study provides a quantitative potency range for the hydroxyproline betaine class in quorum-sensing modulation, though it does not resolve whether betonicine or its isomer was the active principle.

Quorum sensing Bacterial signaling AHL mimics

L-Turicine (174851-67-3): Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Stereochemical Probe in Acetylcholinesterase Structure–Activity Relationship (SAR) Studies

L-Turicine is the definitive negative-control isomer for acetylcholinesterase inhibition SAR campaigns. When L-betonicine demonstrates AChE inhibition, L-turicine—tested at identical or 100-fold higher concentrations—produces no inhibition [1]. This all-or-none stereochemical discrimination makes L-turicine essential for validating that observed AChE activity is stereospecific and not an artifact of the betaine scaffold. Procurement of both L-turicine and L-betonicine as a matched stereoisomer pair is required for rigorous SAR interpretation.

Chiral Purity Standard and Reference Material for Hydroxyproline Betaine Analysis

The well-defined melting point (252–254°C) and specific optical rotation ([α]D20 −39.0°) of L-turicine provide unambiguous identity and purity benchmarks [1][2]. In quality control, metabolomics, or natural product chemistry laboratories analyzing hydroxyproline betaines from plant extracts, L-turicine serves as an authentic reference standard to confirm the presence and enantiomeric purity of the cis-L isomer, distinguishable from D-turicine (mp 259–260°C, [α]D20 +37.8°) and L-betonicine (dec 254–256°C, [α]D20 −34.2°).

Epimerization Substrate for Enzyme Discovery and Biocatalysis

L-Turicine is a substrate for 4-hydroxyproline-betaine 2-epimerase (EC 5.1.1.22), which catalyzes the reversible interconversion between (−)-betonicine and turicine [3]. Its base-catalyzed epimerization kinetics (complete racemization within 22 hours in 1 N NaOH) [1] provide a benchmark for distinguishing enzymatic from non-enzymatic isomerization in enzyme assays. Researchers characterizing novel epimerases or developing biocatalytic routes to chiral betaines require L-turicine as a defined substrate.

Temperature Stress Protection Profiling in Microbial Physiology

The documented functional divergence between betonicine (heat stress protectant, inactive in cold) and proline betaine (cold stress protectant, inactive in heat) in B. subtilis [4] establishes a framework for testing L-turicine as a structurally distinct third member of the hydroxyproline betaine series. Its cis configuration may confer a unique temperature-stress protection signature. Microbial physiologists studying compatible solute mechanisms should include L-turicine alongside betonicine and proline betaine to probe the stereochemical determinants of stress protection.

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